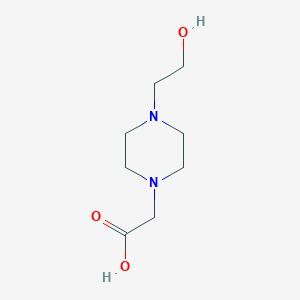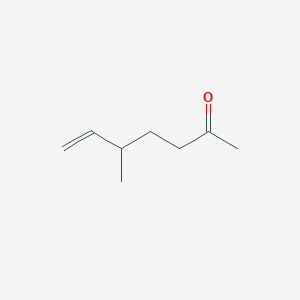
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane, also known as F-53B, is a highly fluorinated siloxane compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for various applications, including biomedical research, environmental analysis, and material science.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane is not well understood. However, it is believed that its unique properties, including its hydrophobicity, make it an ideal candidate for various applications. In biomedical research, it has been shown to prevent biofilm formation on medical implants, which can lead to infections. In environmental analysis, it has been shown to extract organic pollutants from water samples, which can help to prevent environmental contamination.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic and non-cytotoxic, which makes it an ideal candidate for various applications. In biomedical research, it has been shown to be biocompatible, which makes it an ideal coating material for medical implants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane in lab experiments include its unique properties, including its hydrophobicity, which makes it an ideal candidate for various applications. It is also non-toxic and non-cytotoxic, which makes it safe to use in lab experiments. The limitations of using this compound in lab experiments include its high cost and complex synthesis method.
Direcciones Futuras
For the use of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane in scientific research include exploring its potential applications in material science, environmental analysis, and biomedical research. It can be used as a coating material for various surfaces, including medical implants, to prevent biofilm formation. It can also be used as a surfactant in environmental analysis to extract organic pollutants from water samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a highly fluorinated siloxane compound that has unique properties that make it an ideal candidate for various applications in scientific research. Its hydrophobicity, non-toxicity, and biocompatibility make it safe and effective for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane is a complex process that involves several steps. The starting materials for the synthesis are trimethylsilanol, hexafluoropropylene oxide, and potassium hydroxide. The reaction is carried out in the presence of a catalyst, which helps to promote the formation of the desired product. The final product is obtained by distillation and purification.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane has been extensively used in scientific research due to its unique properties. It is highly hydrophobic, which makes it an ideal candidate for various applications, including biomedical research, environmental analysis, and material science. It has been used as a coating material for various surfaces, including medical implants, to prevent biofilm formation. It has also been used as a surfactant in environmental analysis to extract organic pollutants from water samples.
Propiedades
| 115304-48-8 | |
Fórmula molecular |
C21H21F27O3Si3 |
Peso molecular |
918.6 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-2,4,6-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C21H21F27O3Si3/c1-52(7-4-10(22,23)13(28,29)16(34,35)19(40,41)42)49-53(2,8-5-11(24,25)14(30,31)17(36,37)20(43,44)45)51-54(3,50-52)9-6-12(26,27)15(32,33)18(38,39)21(46,47)48/h4-9H2,1-3H3 |
Clave InChI |
BSRZDQSTEHZNBJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C[Si]1(O[Si](O[Si](O1)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





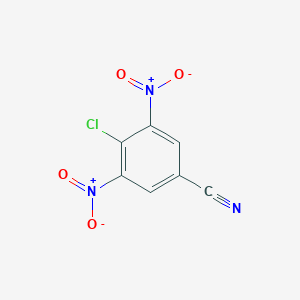




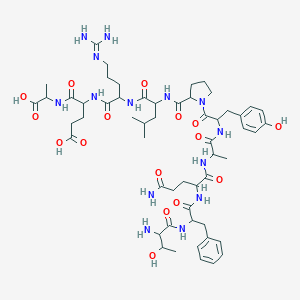

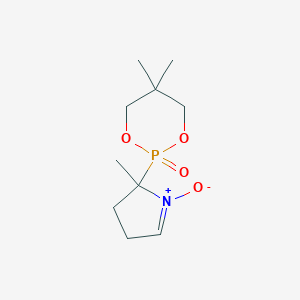
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
